N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide
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Overview
Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide groups are introduced through reactions with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring and sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is unique due to its dual sulfonamide groups and the presence of a fluorophenyl-substituted piperazine ring. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S2/c19-16-6-8-17(9-7-16)21-11-13-22(14-12-21)27(23,24)15-10-20-28(25,26)18-4-2-1-3-5-18/h1-9,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLUMOXEJCDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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